molecular formula C22H18N4O4S2 B2527286 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide CAS No. 886891-16-3

3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2527286
CAS No.: 886891-16-3
M. Wt: 466.53
InChI Key: DICYFSBWSCBVBY-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzene ring, a sulfonamide group, an acetamido group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the acetamido group and the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide and acetamido groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-amino-1,3-benzothiazol-2-yl)acetamide
  • N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

Uniqueness

3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonamide and acetamido groups, along with the benzothiazole moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(benzenesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-14(27)23-16-10-11-19-20(13-16)31-22(24-19)25-21(28)15-6-5-7-17(12-15)26-32(29,30)18-8-3-2-4-9-18/h2-13,26H,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICYFSBWSCBVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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